molecular formula C5H9NO B1330506 2-Methylcyclopropanecarboxamide CAS No. 6142-58-1

2-Methylcyclopropanecarboxamide

Cat. No.: B1330506
CAS No.: 6142-58-1
M. Wt: 99.13 g/mol
InChI Key: FGJUPRFXIMWVNF-UHFFFAOYSA-N
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Description

2-Methylcyclopropanecarboxamide is a cyclopropane derivative characterized by a methyl group attached to the cyclopropane ring and a carboxamide functional group. Its rigid cyclopropane ring confers unique stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry, particularly in the development of neuromodulators. For instance, derivatives of this compound have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders such as anxiety and Alzheimer’s disease .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJUPRFXIMWVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306706
Record name 2-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-58-1
Record name NSC179405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Methylcyclopropanecarboxamide Analogs
Compound Name Substituents Biological Target Key Findings Reference
This compound Methyl, carboxamide mGlu5 receptor Potent NAM (IC₅₀ < 100 nM); high oral efficacy in preclinical models
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide Hydroxymethyl, isopropyl, dimethyl N/A Crystal structure reveals bond angles (112.9–124.3°) influencing conformation
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylcyclopropanecarboxamide Trifluoromethyl, amino phenyl Undisclosed Enhanced lipophilicity; potential intermediate for CNS-targeting drugs
N-(6-Chloro-1,3-benzothiazol-2-yl)-2-methylcyclopropanecarboxamide Chlorobenzothiazole Undisclosed Electron-withdrawing groups may improve metabolic stability
Cyclohexyl amide derivatives (e.g., 1,3-cyclohexyl amide) Cyclohexyl, variable amides mGlu5 receptor Lower potency (IC₅₀ > 1 µM) compared to cyclopropane analogs

Impact of Cyclopropane Rigidity vs. Flexible Rings

The strained cyclopropane ring in this compound enhances binding affinity to mGlu5 compared to flexible cyclohexyl analogs. For example, REF 63 () highlights a cyclopropane derivative with an IC₅₀ < 100 nM, whereas cyclohexyl-based compounds exhibit reduced potency (IC₅₀ > 1 µM). The rigidity of the cyclopropane ring likely stabilizes a bioactive conformation critical for receptor interaction .

Role of Functional Groups

  • Hydroxymethyl and Isopropyl Groups : The (1R,3S)-hydroxymethyl derivative () demonstrates how polar substituents influence crystal packing and solubility. Its bond angles (e.g., C5—C1—C2—C6 = 123.5°) suggest steric effects that may limit membrane permeability compared to the parent compound.

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